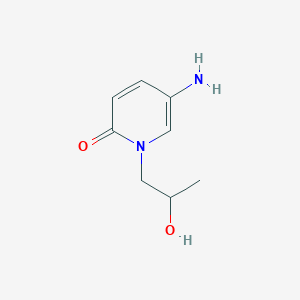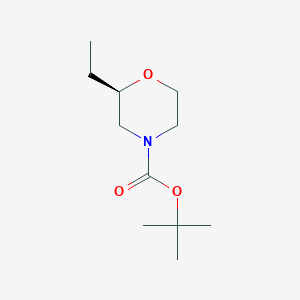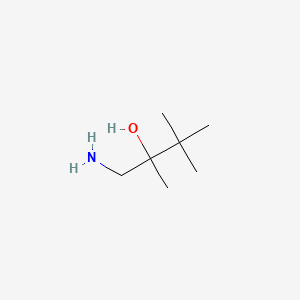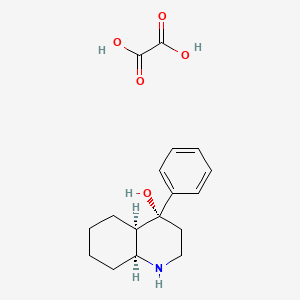
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of diaminomaleonitrile with ®-1-aminopropan-2-ol, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are critical in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole, which have similar heterocyclic structures and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which share similar aromatic ring structures and applications in biology and medicine.
Thiadiazole Derivatives: Compounds like 5-(2-hydroxypropyl)amino-1,2,3-thiadiazole, which have similar synthetic routes and applications.
Uniqueness
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-amino-1-(2-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5-6,11H,4,9H2,1H3 |
Clave InChI |
OCAOURMQJMHESY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C=CC1=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)


![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)

